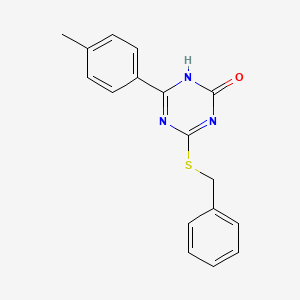
4-(Benzylsulfanyl)-6-(4-methylphenyl)-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with benzylthio and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(p-tolyl)-1,3,5-triazin-2(1H)-one with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the triazine ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The triazine ring may also play a role in binding to receptors or other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(p-tolyl)-1,3,5-triazin-2(1H)-one: Lacks the benzylthio group, which may result in different chemical and biological properties.
6-(Methylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one: Similar structure but with a methylthio group instead of a benzylthio group.
6-(Phenylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one: Contains a phenylthio group, which may alter its reactivity and applications.
Uniqueness
6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of both benzylthio and p-tolyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
62460-54-2 |
|---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-6-(4-methylphenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)15-18-16(21)20-17(19-15)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19,20,21) |
InChI Key |
IEFXWPRWDKGJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=O)N2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


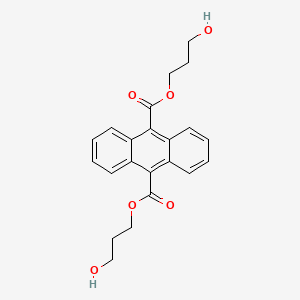
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
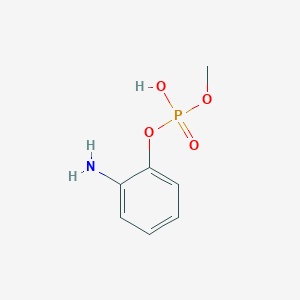
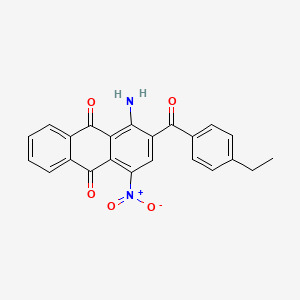
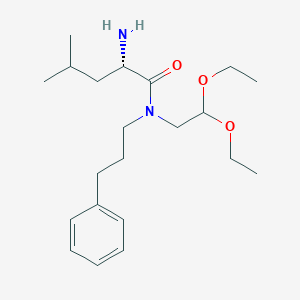
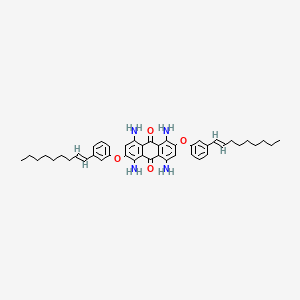
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
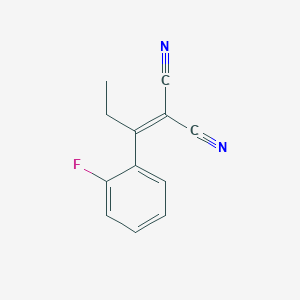
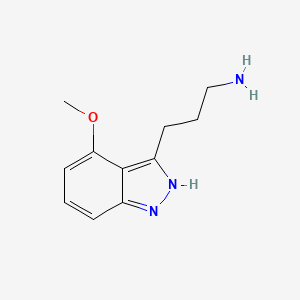

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
